molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No. B598043
CAS RN: 1143-81-3
M. Wt: 225.251
InChI Key: IZUONCPUSRRPFH-UHFFFAOYSA-N
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Description

“5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to its structural similarity with purine bases, it’s particularly valuable in creating analogs that mimic the biological activities of adenine and guanine . Researchers utilize it to explore the synthesis of novel heterocycles that may have potential therapeutic applications.

Biomedical Research

In biomedical research, 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is used to study its interaction with various biological targets. Its role in modulating enzymes and receptors is of significant interest, especially in the development of new drugs . The compound’s ability to bind to different proteins allows scientists to design molecules with desired biological activities.

Pharmacological Studies

The pharmacological properties of this compound are studied for their potential in treating various diseases. Its structural framework is conducive to modifications that can lead to the discovery of new pharmacophores . Researchers investigate its efficacy, potency, and safety profile in preclinical studies.

Material Science

In material science, the compound’s unique structure is exploited to develop new materials with specific properties. It can be used to create polymers or coatings that have particular light absorption or emission characteristics, which are useful in developing optical devices .

Analytical Chemistry

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a comparison standard in various chromatographic and spectroscopic methods .

Agricultural Chemistry

The compound’s derivatives are explored for their use in agriculture, particularly as potential pesticides or herbicides. By modifying the core structure, scientists aim to enhance the selectivity and potency of these compounds against specific agricultural pests .

Environmental Science

In environmental science, researchers study the degradation products of this compound to understand its environmental fate and impact. It’s important to assess how it and its derivatives break down under different environmental conditions and whether they produce any harmful byproducts .

Chemical Education

Lastly, this compound is used in chemical education to teach advanced organic synthesis techniques. It provides a complex example that helps students understand the principles of heterocyclic chemistry and the challenges associated with synthesizing such molecules .

properties

IUPAC Name

5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUONCPUSRRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

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